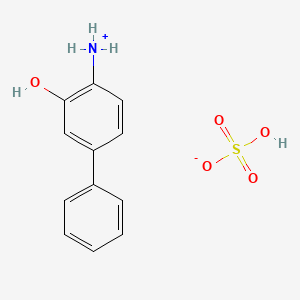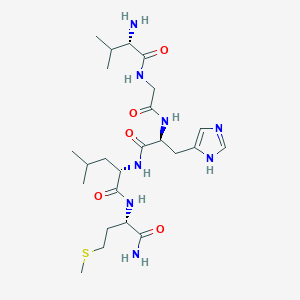
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is a synthetic analog of vitamin D3, specifically designed to investigate the biological significance of 26-hydroxylation of vitamin D3. This compound is characterized by the substitution of hydrogen atoms with fluorine atoms at positions 26 and 27, resulting in enhanced biological activity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves multiple steps. One common method starts with 24-tosyloxy-25,26,27-trinorcholest-5-en-3-yl tetrahydropyranyl ether. This intermediate undergoes a series of reactions, including fluorination and hydroxylation, to yield the desired compound .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically involves advanced organic synthesis techniques, including the use of protective groups and selective fluorination reagents. The process requires precise control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 26,26,26,27,27,27-hexafluoro-25-hydroxyvitamin D3 involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, it modulates the expression of genes involved in calcium and phosphate homeostasis. The fluorine atoms enhance the compound’s stability and prolong its biological activity by reducing its metabolic degradation .
Comparación Con Compuestos Similares
1,25-Dihydroxyvitamin D3: The native hormone with similar biological functions but lower stability.
26,26,26,27,27,27-Hexafluoro-1,25-dihydroxyvitamin D3: A more potent analog with enhanced activity.
25-Hydroxyvitamin D3-26,26,26,27,27,27-d6: A deuterated analog used as a biomarker.
Uniqueness: 26,26,26,27,27,27-Hexafluoro-25-hydroxyvitamin D3 is unique due to its enhanced stability and prolonged biological activity compared to its non-fluorinated counterparts. The presence of fluorine atoms significantly reduces its metabolic degradation, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C28H46O2 |
|---|---|
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
3-[2-[(3aS,7aR)-3a,7a-dimethyl-1-[7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O2/c1-20-11-14-24(29)19-22(20)12-13-23-10-8-17-28(6)25(15-18-27(23,28)5)21(2)9-7-16-26(3,4)30/h12-13,21,24-25,29-30H,1,7-11,14-19H2,2-6H3/t21?,24?,25?,27-,28+/m0/s1/i3D3,4D3 |
Clave InChI |
HVIKBKNRBBKHKC-GSWSTAFHSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CCCC(C)C1CC[C@@]2([C@@]1(CCCC2=CC=C3CC(CCC3=C)O)C)C)(C([2H])([2H])[2H])O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CCC2(C1(CCCC2=CC=C3CC(CCC3=C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



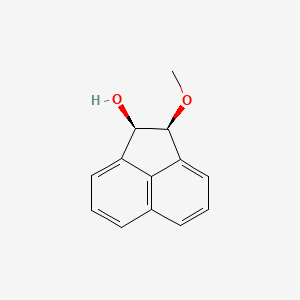
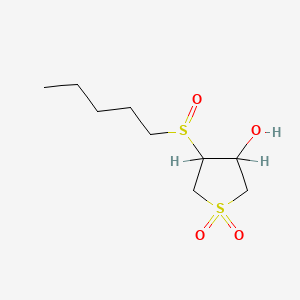

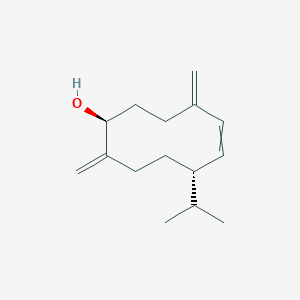
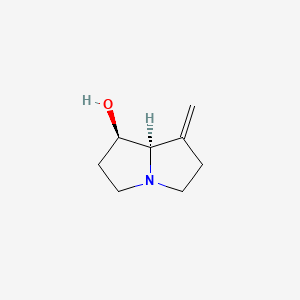
![2-[(Phenylsulfanyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14455764.png)

![2-[(4-Bromoanilino)-methylsulfanylmethylidene]propanedinitrile](/img/structure/B14455772.png)

![N-{2-[(2-Aminoethyl)disulfanyl]ethyl}-4-azido-2-nitroaniline](/img/structure/B14455799.png)
